2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid
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Overview
Description
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid is a complex organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) is crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different functional groups.
Indole derivatives: Structurally related compounds with a different heterocyclic core.
Benzodiazepines: Another class of compounds with similar pharmacological properties.
Uniqueness: 2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid stands out due to its specific functional groups and the resulting chemical properties.
Biological Activity
2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15N3O5
- Molecular Weight : 295.295 g/mol
- CAS Number : Not explicitly listed in the search results but related compounds have CAS numbers indicating similar structures.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. A study demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values significantly lower than standard chemotherapeutics like irinotecan .
Antimicrobial Activity
The compound has also shown promising antibacterial properties:
- Inhibition Studies : In vitro studies have reported that related compounds exhibit substantial inhibition against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated:
- Reactive Oxygen Species (ROS) Reduction : Certain derivatives have been shown to reduce intracellular ROS levels in cell cultures, suggesting a protective role against oxidative stress .
Data Table: Biological Activity Summary
Activity Type | Effect | Model/Cell Line | Reference |
---|---|---|---|
Anticancer | Induces apoptosis | HeLa, A549, MCF-7 | |
Antimicrobial | Inhibits Gram-positive bacteria | Various strains | |
Antioxidant | Reduces ROS levels | Cell cultures |
Case Studies
- Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed that this compound analogs had higher potency compared to traditional agents in inhibiting tumor growth in xenograft models.
- Antibacterial Screening : In a comparative study of various synthesized compounds for antibacterial activity against Staphylococcus aureus and Escherichia coli, derivatives of 2-(1,3-Dimethyl-2,4-dioxo...) were among the most effective with low MIC values.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxoquinazolin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-8-5-3-4-7(6-9(15)16)10(8)11(17)14(2)12(13)18/h3-5H,6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBCDWXRLNZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=O)N(C1=O)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728663 |
Source
|
Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202679-03-5 |
Source
|
Record name | (1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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